ethyl 1-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-8-fluoro-3,4-dihydro-2H-quinoline-3-carboxylate
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Overview
Description
Ethyl 1-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-8-fluoro-3,4-dihydro-2H-quinoline-3-carboxylate is a synthetic organic compound that belongs to the class of quinoline derivatives. This compound is notable for its complex structure, which includes a quinoline core, an oxadiazole ring, and a cyclopropyl group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-8-fluoro-3,4-dihydro-2H-quinoline-3-carboxylate typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an isatin derivative with an aryl methyl ketone in the presence of a base.
Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination using reagents such as Selectfluor.
Synthesis of the Oxadiazole Ring: The oxadiazole ring is formed by cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.
Attachment of the Cyclopropyl Group: The cyclopropyl group is introduced through a cyclopropanation reaction, typically using a diazo compound and a transition metal catalyst.
Final Coupling: The final step involves coupling the oxadiazole and quinoline intermediates using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using large-scale batch reactors.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the oxadiazole ring using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom on the quinoline ring can be substituted with nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Oxidized quinoline derivatives.
Reduction: Reduced oxadiazole derivatives.
Substitution: Substituted quinoline derivatives with various nucleophiles.
Scientific Research Applications
Ethyl 1-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-8-fluoro-3,4-dihydro-2H-quinoline-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of ethyl 1-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-8-fluoro-3,4-dihydro-2H-quinoline-3-carboxylate involves interaction with various molecular targets:
Molecular Targets: Enzymes, receptors, and DNA.
Pathways Involved: Inhibition of enzyme activity, modulation of receptor signaling, and interaction with DNA to prevent replication or transcription.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-8-fluoro-3,4-dihydro-2H-quinoline-3-carboxylate
- Ethyl 1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-8-fluoro-3,4-dihydro-2H-quinoline-3-carboxylate
Uniqueness
Ethyl 1-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-8-fluoro-3,4-dihydro-2H-quinoline-3-carboxylate is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This can influence its biological activity and interactions with molecular targets, making it a compound of interest for further research and development.
Properties
IUPAC Name |
ethyl 1-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-8-fluoro-3,4-dihydro-2H-quinoline-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O3/c1-2-24-18(23)13-8-12-4-3-5-14(19)16(12)22(9-13)10-15-20-21-17(25-15)11-6-7-11/h3-5,11,13H,2,6-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHZLLPCQHKEBJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC2=C(C(=CC=C2)F)N(C1)CC3=NN=C(O3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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